molecular formula C28H22O2N2Cl2 B1168412 PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S CAS No. 117903-61-4

PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S

Cat. No. B1168412
CAS RN: 117903-61-4
InChI Key:
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Description

Phenol, 2,2’-[[1,2-bis(4-chlorophenyl)1,2-ethanediyl]bis(nitrilomethylidyne)]bis- R,S is a chemical compound with the formula C16H16N2O2. It has a molecular weight of 268.3104 . It is also known by other names such as o-Cresol, α,α’- (ethylenedinitrilo)di-, α,α’- (Ethylenedinitrilo)di-o-cresol, Bis (salicylaldehyde)ethylenediamine, Disalicylalethylenediamine, N,N’-Bis (salicylidene)ethylenediamine, N,N’-Disalicylideneethylenediamine, N,N’-Ethylenebis (salicylideneimine), 1,2-Bis (salicylidenamino)ethane, 1,2-Ethanediamine, N,N’-bis [ (2-hydroxyphenyl)methylene]-, Ethylene bis (salicylimine), Ethylenediamine, N,N’-disalicylidene-, N,N’-Ethylene diimino di (o-cresol), USAF DO-63, Disalicylidene-1,2-ethanediamine, NSC 2079, Salen, alpha,alpha’- (Ethylenedinitrilo)di-o-cresol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with two phenol groups connected by an ethanediyl group, which is further connected to two chlorophenyl groups through nitrilomethylidyne linkages . The IUPAC Standard InChI is InChI=1S/C16H16N2O2/c19-15-7-3-1-5-13 (15)11-17-9-10-18-12-14-6-2-4-8-16 (14)20/h1-8,11-12,19-20H,9-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.3104 . Other properties such as melting point, boiling point, and density are not specified in the search results .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S' involves the reaction of 1,2-bis(4-chlorophenyl)ethane with sodium hydroxide to form 1,2-bis(4-chlorophenyl)ethene. This intermediate is then reacted with formaldehyde and sodium cyanide to form the desired compound.", "Starting Materials": [ "1,2-bis(4-chlorophenyl)ethane", "sodium hydroxide", "formaldehyde", "sodium cyanide" ], "Reaction": [ "1. 1,2-bis(4-chlorophenyl)ethane is reacted with sodium hydroxide to form 1,2-bis(4-chlorophenyl)ethene.", "2. 1,2-bis(4-chlorophenyl)ethene is reacted with formaldehyde and sodium cyanide to form the desired compound." ] }

CAS RN

117903-61-4

Molecular Formula

C28H22O2N2Cl2

Molecular Weight

0

synonyms

PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S

Origin of Product

United States

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